molecular formula C14H18FN3S B11743686 [(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11743686
M. Wt: 279.38 g/mol
InChI Key: UEXYCGSVHPVBPU-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a cyclopentyl group and a thiophene ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group. The thiophene ring is then synthesized separately and functionalized with a fluorine atom. Finally, the two parts are coupled together using a suitable linker, such as a methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane. Substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H18FN3S

Molecular Weight

279.38 g/mol

IUPAC Name

1-(2-cyclopentylpyrazol-3-yl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C14H18FN3S/c15-14-6-5-13(19-14)10-16-9-12-7-8-17-18(12)11-3-1-2-4-11/h5-8,11,16H,1-4,9-10H2

InChI Key

UEXYCGSVHPVBPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)CNCC3=CC=C(S3)F

Origin of Product

United States

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